tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate
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Overview
Description
tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a difluorocyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate typically involves the protection of the amine group using a tert-butyl carbamate protecting group. The synthetic route may include the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (NEt3) to form the Boc-protected amine.
Formation of the difluorocyclopropyl moiety: The difluorocyclopropyl group can be introduced through a cyclopropanation reaction using a suitable difluorocarbene precursor.
Coupling reaction: The Boc-protected amine is then coupled with the difluorocyclopropyl intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve the reduction of the carbamate group to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways . The difluorocyclopropyl moiety is known to enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
- tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
- tert-butyl N-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate
- tert-butyl N-phenylcarbamate
Uniqueness:
- The presence of the difluorocyclopropyl moiety distinguishes tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate from other similar compounds. This moiety imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity to molecular targets .
Properties
Molecular Formula |
C9H16F2N2O2 |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
tert-butyl N-[1-(aminomethyl)-2,2-difluorocyclopropyl]carbamate |
InChI |
InChI=1S/C9H16F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4-5,12H2,1-3H3,(H,13,14) |
InChI Key |
RVBAXGYUADXJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1(F)F)CN |
Origin of Product |
United States |
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